molecular formula C10H13NO3S B3108592 (S)-(1-tosylaziridin-2-yl)methanol CAS No. 167029-54-1

(S)-(1-tosylaziridin-2-yl)methanol

Cat. No. B3108592
CAS RN: 167029-54-1
M. Wt: 227.28 g/mol
InChI Key: BDBQXGZJGMVTGC-FTNKSUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .


Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .


Chemical Reactions Analysis

In nature, an enzyme called soluble methane mono-oxygenase (sMMO) catalyses methane hydroxylation under mild conditions owing to the highly reactive two-iron centre in the hydrophobic (water-repelling) cavity formed by amino-acid residues of the protein .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .

Scientific Research Applications

Synthesis of Chiral Aminoalcohols

  • Application : Efficient synthesis of chiral β-and γ-N-tosylaminoalcohols from 1-aryl-2-aminopropane-1,3-diols involves the use of (S)-(1-tosylaziridin-2-yl)methanol. This synthesis includes cyclization to aryl(1-tosylaziridin-2-yl)methanols followed by hydride reduction (Feng et al., 2006).

Selective Ring-Opening of Aziridines

  • Application : Selective single and double ring-opening of N-tosyl-activated aziridines using benzylamine demonstrates an efficient methodology for synthesizing new diamine and triamine ligands for application in asymmetric catalysis (Scheuermann et al., 2002).

Reactivity Study in Organic Chemistry

  • Application : The study of reactivity between activated and nonactivated 2-(bromomethyl)aziridines with respect to sodium methoxide in methanol, highlights the unique reactivity of activated aziridines like 1-tosylaziridin-2-ylmethyl (Goossens et al., 2011).

Methanol as a Solvent in Organic Synthesis

  • Application : Research on the effects of methanol as a solvent in lipid dynamics and its role in organic synthesis, including its interaction with compounds like this compound, provides insights into its utility in various chemical processes (Nguyen et al., 2019).

Mechanism of Action

In the methanol utilization in methylotrophy, methanol dehydrogenase (Mdh) is a primary enzyme that converts methanol to formaldehyde .

Safety and Hazards

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system. Overexposure can cause death .

Future Directions

The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming . Methanol is a viable high-value energy carrier and a key intermediate in the chemical industry .

properties

IUPAC Name

[(2S)-1-(4-methylphenyl)sulfonylaziridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,9,12H,6-7H2,1H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBQXGZJGMVTGC-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(1-tosylaziridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(S)-(1-tosylaziridin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(S)-(1-tosylaziridin-2-yl)methanol
Reactant of Route 4
(S)-(1-tosylaziridin-2-yl)methanol
Reactant of Route 5
(S)-(1-tosylaziridin-2-yl)methanol
Reactant of Route 6
(S)-(1-tosylaziridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.